1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-5-12(6-8,7-17-4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMNIOFGHHVGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(COC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Boc-amino)-3-Benzyloxy-cyclobutane-1-carboxylic Acid Ethyl Ester
The process begins with the preparation of a benzyl-protected precursor, as described in US9242924B2. Benzyl ether protection ensures stability during subsequent reactions:
Hydrogenolysis for Debenzylation
Critical to this route is the hydrogenolytic removal of the benzyl group under optimized conditions:
- Catalyst : Wet palladium on carbon (5–10 wt%) to mitigate ignition risks associated with dry catalysts.
- Solvent : Ethanol or ethyl acetate, adjusted to pH 2.0–5.0 with acetic acid to enhance reaction efficiency.
- Conditions : Hydrogen gas (1–3 atm) at 25–40°C for 24–72 hours.
This step yields 1-(Boc-amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester (Formula IV in US9242924B2), a pivotal intermediate.
Methoxymethyl Ether Formation
The 3-hydroxy group is converted to a methoxymethyl ether via Williamson ether synthesis:
- Reagents : Methoxymethyl chloride (1.2 equiv) and sodium hydride (1.5 equiv) in tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 12–18 hours.
- Workup : Aqueous extraction and column chromatography yield 1-(Boc-amino)-3-(methoxymethyl)-cyclobutane-1-carboxylic acid ethyl ester .
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed under acidic or basic conditions:
- Basic hydrolysis : 2M NaOH in ethanol/water (1:1), reflux for 6–8 hours.
- Acidic hydrolysis : 6M HCl in dioxane, 50°C for 4–6 hours.
Neutralization and crystallization afford the final product, 1-(methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid , with a typical yield of 65–75% over four steps.
Route 2: Phase-Transfer Catalysis for Cyclobutane Construction
Synthesis of 3-Oxocyclobutanecarboxylic Acid
Adapting CN103232340A, 3-oxocyclobutanecarboxylic acid is prepared via:
- Bromination of acetone with bromine (1:1.5 mol ratio) in ethanol to form 1,3-dibromo-2-propanone.
- Cyclization with malononitrile under phase-transfer conditions (tetrabutylammonium bromide, sodium iodide, potassium carbonate) in DMF at 60–90°C.
- Acidic hydrolysis of the dicyano intermediate (6M HCl, reflux) to yield 3-oxocyclobutanecarboxylic acid (52–68% yield).
Reductive Amination for Boc-Protected Amine
The ketone group undergoes reductive amination to introduce the amine:
- Amine source : Ammonium acetate (2.0 equiv).
- Reducing agent : Sodium cyanoborohydride (1.5 equiv) in methanol.
- Conditions : 25°C, 24 hours, followed by Boc protection (Boc₂O, DMAP).
This yields 3-(Boc-amino)-3-oxocyclobutanecarboxylic acid .
Comparative Analysis of Synthetic Routes
Route 1 offers superior scalability and functional group compatibility, leveraging established hydrogenolysis protocols. In contrast, Route 2 provides a divergent approach but requires careful handling of toxic reagents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyclobutane ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxycarbonylamino group.
Substitution: Substitution reactions can introduce different substituents on the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, ketone, or aldehyde groups.
Reduction Products: Amine derivatives.
Substitution Products: Cyclobutane derivatives with different substituents.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: It could be explored for its therapeutic properties, potentially leading to new drug candidates.
Industry: Its unique chemical properties may be useful in the development of new industrial processes or products.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their differences:
Key Observations :
- Methoxymethyl vs. Trifluoromethyl : The methoxymethyl group in the target compound improves aqueous solubility compared to the lipophilic trifluoromethyl group in AS150063, making the former more suitable for hydrophilic environments .
- Boc Protection : The Boc group is a common feature in analogs like AS150063 and the cyclopentane derivative, enabling selective deprotection for further functionalization .
Physical and Chemical Properties
Biological Activity
1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a synthetic compound that belongs to the class of cyclobutane derivatives. These compounds have garnered attention due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
The molecular formula of 1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is with a molecular weight of approximately 245.31 g/mol. The compound features a cyclobutane ring structure, which is known for its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₁O₅ |
| Molecular Weight | 245.31 g/mol |
| IUPAC Name | 1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
| CAS Number | [To be determined] |
Antimicrobial Activity
Research has shown that cyclobutane derivatives exhibit significant antimicrobial properties. A review by PubMed highlights over 210 compounds with confirmed antimicrobial activities, indicating that derivatives like our compound may also possess similar effects. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Anticancer Properties
Cyclobutane-containing compounds have been studied for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specific pathways affected include the MAPK and PI3K/Akt signaling pathways, which are crucial in cancer cell survival and proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of cyclobutane derivatives are also noteworthy. These compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. A study indicated that certain analogs could inhibit NF-kB activation, leading to decreased expression of inflammatory mediators .
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Natural Products evaluated the antimicrobial activity of various cyclobutane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the side chains significantly enhanced activity against resistant strains .
- Anticancer Activity Assessment : In a controlled laboratory setting, a derivative similar to our compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). The results showed a dose-dependent inhibition of cell growth, suggesting potential as a lead compound for further development .
- Inflammation Model : In vivo studies using animal models demonstrated that administration of cyclobutane derivatives reduced edema and inflammatory markers in induced arthritis models. This suggests a promising avenue for therapeutic applications in chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
